![molecular formula C18H29N3O4S B5437370 N-[2-methoxy-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5437370.png)
N-[2-methoxy-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide
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Description
The compound “N-[2-methoxy-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide” is a complex organic molecule. It contains several functional groups, including an acetamide group, a methoxy group, a sulfonyl group, and a piperidinyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on its functional groups. For example, the acetamide group might undergo hydrolysis, the sulfonyl group might participate in substitution reactions, and the piperidinyl group might be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of polar functional groups like the acetamide and sulfonyl groups suggests that this compound might have good solubility in polar solvents .Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to fully characterize its physical and chemical properties, investigations into its biological activity, or development of synthesis methods for producing it in larger quantities .
properties
IUPAC Name |
N-[2-methoxy-5-[3-(3-methylpiperidin-1-yl)propylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-14-6-4-10-21(13-14)11-5-9-19-26(23,24)16-7-8-18(25-3)17(12-16)20-15(2)22/h7-8,12,14,19H,4-6,9-11,13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBNKDPOMCLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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